molecular formula C15H22N2O B2701897 N-(3,5-dimethylphenyl)-2-piperidinoacetamide CAS No. 133168-03-3

N-(3,5-dimethylphenyl)-2-piperidinoacetamide

Cat. No. B2701897
M. Wt: 246.354
InChI Key: PJQOZOZALUBWGS-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-piperidinoacetamide” is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as “3,5-DIMETHYLACETANILIDE” and "3,5-Dimethyl-acetylaminobenzenradikalkation" .


Physical And Chemical Properties Analysis

The average mass of “N-(3,5-dimethylphenyl)-2-piperidinoacetamide” is 163.216 Da and its monoisotopic mass is 163.099716 Da .

Scientific Research Applications

  • Synthesis and Cyclizations of N- (2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues .
    • Method : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
    • Results : The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
  • 3,5-Dimethylphenyl isocyanate

    • Field : Chiral Chromatography
    • Application : 3,5-Dimethylphenyl isocyanate is used in linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases .
    • Method : The specific method of application is not detailed in the source, but it involves the use of 3,5-Dimethylphenyl isocyanate in the creation of chiral chromatography stationary phases .
    • Results : The results or outcomes of this application are not specified in the source .
  • Enantioseparation Using Cellulose Tris (3,5-dimethylphenylcarbamate)

    • Field : Chromatography
    • Application : This research involves the use of cellulose tris (3,5-dimethylphenylcarbamate) as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .
    • Method : The cellulose oligomers with different degrees of polymerization (DP), 7, 11, 18, 24, 26, 40 and 52, were prepared by hydrolysis of microcrystalline cellulose with phosphoric acid. These oligomers including the starting microcrystalline cellulose (DP 124) were converted to tris (3,5-dimethylphenylcarbamate) (CDMPC) derivatives by the reaction with an excess of 3,5-dimethylphenyl isocyanate .
    • Results : The results or outcomes of this application are not specified in the source .
  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist

    • Field : Psychotic Disorders Treatment
    • Application : This research involves the discovery and in vivo efficacy of Trace Amine-Associated Receptor 1 (TAAR1) agonist 4- (2-Aminoethyl)-N- (3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the treatment of psychotic disorders .
    • Method : The specific method of application is not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of N-Aryl-β-alanines

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues .
    • Method : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .
    • Results : The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
  • Chiral Separation Using Polysaccharide-Based Chiral Stationary Phases

    • Field : Chromatography
    • Application : This research involves the use of polysaccharide-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the chiral separations of different clinically and pharmaceutically important compounds .
    • Method : The specific method of application is not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .

Future Directions

The compound “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” has shown promise in the treatment of psychotic disorders . This suggests that “N-(3,5-dimethylphenyl)-2-piperidinoacetamide” and related compounds could have potential applications in the field of neuropharmacology.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-8-13(2)10-14(9-12)16-15(18)11-17-6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQOZOZALUBWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-piperidinoacetamide

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